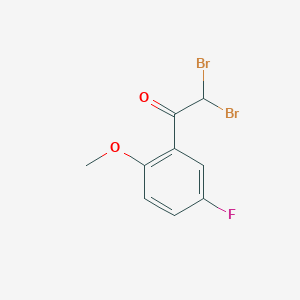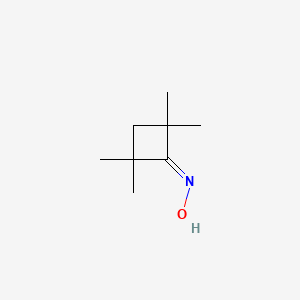![molecular formula C25H29N3O2 B13698026 1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea](/img/structure/B13698026.png)
1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea is a complex organic compound that features a cyclohexyl group, a quinoline derivative, and a phenylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and aluminum chloride as a catalyst.
Formation of the Phenylurea Moiety: The phenylurea group can be synthesized by reacting aniline with phosgene to form phenyl isocyanate, which is then reacted with the quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and green chemistry principles.
化学反应分析
Types of Reactions
1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenylurea moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated phenylurea derivatives.
科学研究应用
1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The quinoline derivative can intercalate into DNA, disrupting its function and leading to cell death. The phenylurea moiety can inhibit enzymes involved in cell division, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
1-Cyclohexyl-3-phenylurea: Lacks the quinoline derivative, making it less effective in DNA intercalation.
1-Cyclohexyl-1-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea: Similar structure but lacks the dimethyl groups, which may affect its binding affinity and specificity.
Uniqueness
1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea is unique due to the presence of both the quinoline derivative and the phenylurea moiety, which confer distinct chemical and biological properties. The dimethyl groups on the quinoline ring enhance its binding affinity and specificity, making it a more potent compound in various applications.
属性
分子式 |
C25H29N3O2 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
1-cyclohexyl-1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea |
InChI |
InChI=1S/C25H29N3O2/c1-17-13-14-19-15-20(24(29)27-23(19)18(17)2)16-28(22-11-7-4-8-12-22)25(30)26-21-9-5-3-6-10-21/h3,5-6,9-10,13-15,22H,4,7-8,11-12,16H2,1-2H3,(H,26,30)(H,27,29) |
InChI 键 |
JDXXXJZVGJSURS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)NC4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


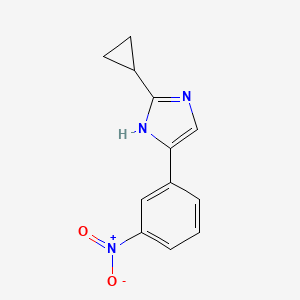
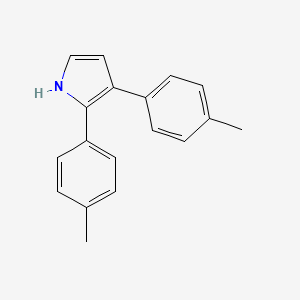
![2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline](/img/structure/B13697960.png)
![Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate](/img/structure/B13697961.png)
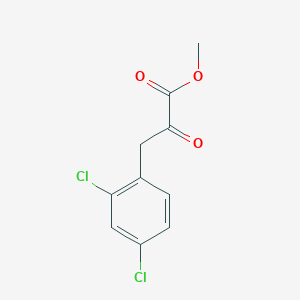
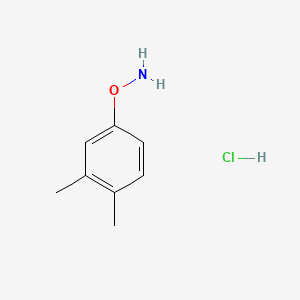

![2-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13697998.png)

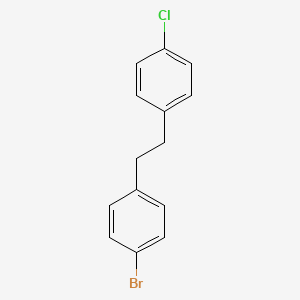
![Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B13698004.png)
